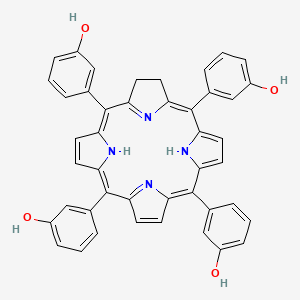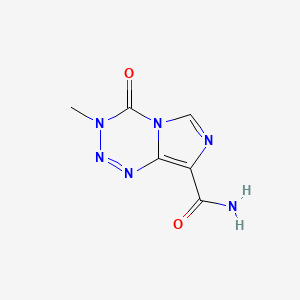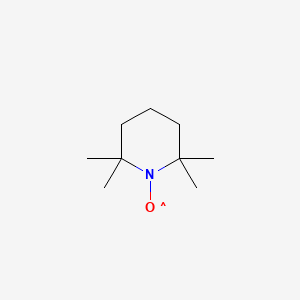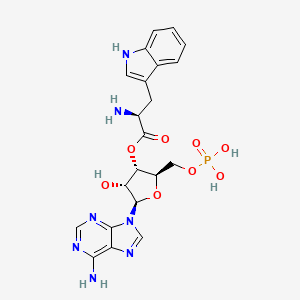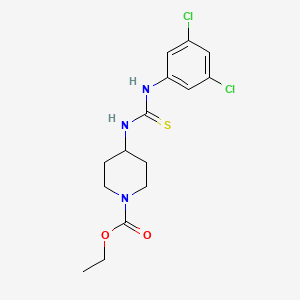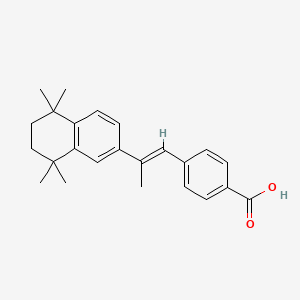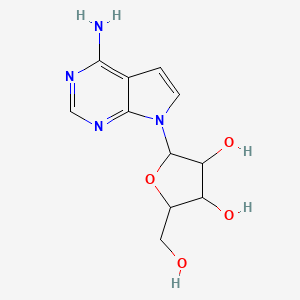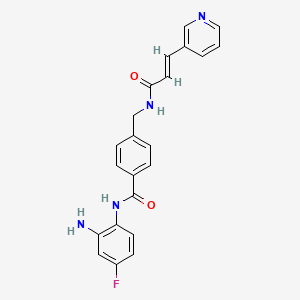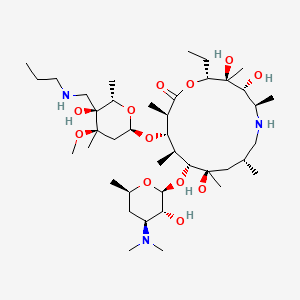
Sodium ionophore VI
Descripción general
Descripción
Ionóforo de Sodio VI, también conocido como Bis[(12-corona-4)metil] dodecilmetilmalonato, es un compuesto macrocíclico de éter poliédrico. Se utiliza principalmente como ionóforo, lo que significa que puede formar complejos estables con cationes, particularmente con iones de sodio. Esta propiedad lo hace valioso en diversas aplicaciones, especialmente en la construcción de electrodos selectivos para sodio .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: El Ionóforo de Sodio VI se sintetiza a través de una serie de reacciones orgánicas que implican la esterificación del ácido dodecilmetilmalónico con 12-corona-4. La reacción generalmente requiere un catalizador y se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza .
Métodos de producción industrial: En entornos industriales, la producción de Ionóforo de Sodio VI involucra procesos de esterificación a gran escala. La mezcla de reacción se somete a menudo a pasos de purificación, como recristalización y cromatografía, para obtener el producto final con la calidad y pureza deseadas .
Análisis De Reacciones Químicas
Tipos de reacciones: El Ionóforo de Sodio VI principalmente experimenta reacciones de complejación con iones de sodio. También puede participar en reacciones de sustitución donde los grupos éster pueden ser reemplazados por otros grupos funcionales bajo condiciones específicas .
Reactivos y condiciones comunes:
Complejación: El cloruro de sodio u otras sales de sodio se utilizan comúnmente como reactivos. La reacción se lleva a cabo típicamente en un disolvente acuoso u orgánico.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo pueden usarse para reacciones de sustitución.
Productos principales: El producto principal de la reacción de complejación es el complejo ionóforo-sodio. En las reacciones de sustitución, los productos dependen de los reactivos específicos utilizados, pero generalmente implican el reemplazo de los grupos éster con otros grupos funcionales .
4. Aplicaciones en la investigación científica
El Ionóforo de Sodio VI tiene una amplia gama de aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
Sodium Ionophore VI has a wide range of applications in scientific research:
Mecanismo De Acción
El Ionóforo de Sodio VI funciona formando un complejo estable con iones de sodio. La estructura macrocíclica del ionóforo proporciona una cavidad hidrofílica que puede acomodar el ion de sodio, protegiendo su carga y facilitando su transporte a través de membranas hidrofóbicas. Este mecanismo es crucial para su papel en los electrodos selectivos para iones y otras aplicaciones .
Compuestos similares:
Ionóforo de Sodio III: Otro ionóforo selectivo para sodio con una estructura macrocíclica diferente.
Valinomicina: Un ionóforo selectivo para potasio que comparte propiedades ionofóricas similares pero es selectivo para los iones de potasio.
Unicidad: El Ionóforo de Sodio VI es único debido a su alta selectividad y afinidad por los iones de sodio. Su estructura macrocíclica proporciona un tamaño de cavidad específico que es óptimo para la complejación de iones de sodio, haciéndolo más efectivo en aplicaciones que requieren detección y transporte precisos de iones de sodio .
Comparación Con Compuestos Similares
Sodium Ionophore III: Another sodium-selective ionophore with a different macrocyclic structure.
Valinomycin: A potassium-selective ionophore that shares similar ionophoric properties but is selective for potassium ions.
Uniqueness: Sodium Ionophore VI is unique due to its high selectivity and affinity for sodium ions. Its macrocyclic structure provides a specific cavity size that is optimal for sodium ion complexation, making it more effective in applications requiring precise sodium ion detection and transport .
Propiedades
IUPAC Name |
bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2-dodecyl-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62O12/c1-3-4-5-6-7-8-9-10-11-12-13-34(2,32(35)45-28-30-26-41-20-18-37-14-16-39-22-24-43-30)33(36)46-29-31-27-42-21-19-38-15-17-40-23-25-44-31/h30-31H,3-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSZDECKJYYBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402940 | |
| Record name | Sodium ionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80403-59-4 | |
| Record name | Sodium ionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium ionophore VI | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


